[8-L-arginine] deaminovasopressin is derived from vasopressin through the deamination of the cysteine residue at position 1. It belongs to the class of organic compounds known as peptides, specifically as a modified form of nonapeptide hormones. Its classification includes:
The synthesis of [8-L-arginine] deaminovasopressin involves several steps, typically starting from L-arginine. The general process includes:
This method allows for precise control over the sequence and modifications of the peptide, ensuring high purity and yield.
The molecular structure of [8-L-arginine] deaminovasopressin can be represented as follows:
The structural integrity is essential for its interaction with vasopressin receptors, influencing its pharmacological properties.
[8-L-arginine] deaminovasopressin participates in various biochemical reactions:
These reactions are critical for understanding its mechanism of action and potential therapeutic applications.
The primary mechanism by which [8-L-arginine] deaminovasopressin exerts its effects involves:
This mechanism underlies its use in treating conditions such as diabetes insipidus and certain types of hyponatremia.
These properties are crucial for formulating dAVP for therapeutic use or research applications.
[8-L-arginine] deaminovasopressin has several notable scientific applications:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6